molecular formula C8H11N3O3S B2456801 Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate CAS No. 64572-97-0

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate

Cat. No. B2456801
CAS RN: 64572-97-0
M. Wt: 229.25
InChI Key: IUVDQDQTWJUTPT-UHFFFAOYSA-N
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Description

Carbamates, such as Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate, are organic compounds derived from carbamic acid . They have a general structure of R−O−C(=O)−O−R’, where R and R’ can be a variety of organic groups .


Synthesis Analysis

While specific synthesis methods for Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate are not available, carbamates can generally be synthesized through the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Another compound, tert-Butyl carbamate, is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular structure of carbamates consists of a carbonyl group flanked by two alkoxy groups . The specific structure of Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate would depend on the specific groups attached to the carbamate core.


Chemical Reactions Analysis

Carbamates can participate in a variety of chemical reactions. For example, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . The specific reactions that Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate can participate in would depend on its specific structure and the conditions of the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, tert-Butyl carbamate is a white to pale yellow or pale pink crystalline powder that is soluble in methylene chloride, chloroform, and alcohols .

properties

IUPAC Name

ethyl N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-8(13)10-7-9-6(11-15-7)4-5(2)12/h3-4H2,1-2H3,(H,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVDQDQTWJUTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=NS1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate

CAS RN

64572-97-0
Record name ethyl N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]carbamate
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